molecular formula C10H12N2S B1522539 3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile CAS No. 37845-63-9

3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile

Cat. No.: B1522539
CAS No.: 37845-63-9
M. Wt: 192.28 g/mol
InChI Key: LEJKBHPVLSGOKK-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile is a sulfur-containing organic compound. It has a CAS Number of 37845-63-9 and a molecular weight of 192.28 .


Synthesis Analysis

The synthesis of such compounds often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Molecular Structure Analysis

The molecular formula of this compound is C10H12N2S . The InChI code is 1S/C10H12N2S/c1-8(6-11)7-13-10-5-3-2-4-9(10)12/h2-5,8H,7,12H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 192.28 .

Scientific Research Applications

Cross-Coupling of Remote meta-C–H Bonds

An innovative approach utilizing a nitrile template enables the meta-C–H arylation and methylation of phenolic derivatives, demonstrating the compound's utility in complex organic syntheses. This method capitalizes on a U-shaped template to facilitate the cross-coupling of C–H bonds with organoborons, showcasing the compound's role in expanding the toolbox of synthetic chemistry (L. Wan et al., 2013).

Antimicrobial Applications

New heterocyclic compounds incorporating the sulfamoyl moiety, derived from a reaction involving cyanoacetamide, have shown promising antimicrobial activities. This research underscores the potential of such derivatives in combating microbial resistance and expanding therapeutic options (E. Darwish et al., 2014).

Antiulcer Agent Development

Compounds synthesized from 3-sulfanylpropanoic acid analogs exhibited significant antiulcer potential in vivo, highlighting a new avenue for the treatment of gastric ulcers. This work emphasizes the compound's therapeutic potential beyond its structural and chemical utility (Shakti Prasanna Sahoo & B. B. Subudhi, 2014).

Corrosion Inhibition

Schiff bases derived from sulfanylphenyl compounds have demonstrated effectiveness as corrosion inhibitors, particularly in acidic media. This application is crucial for extending the lifespan of metals in industrial settings, showcasing the compound's utility in materials science (M. Behpour et al., 2009).

CNS Activity Enhancement

The synthesis and pharmacological evaluation of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have revealed notable antidepressant and anxiolytic properties. This finding opens new paths for the development of central nervous system therapeutics, highlighting the compound's potential in medicinal chemistry (F. Clerici et al., 2001).

Properties

IUPAC Name

3-(2-aminophenyl)sulfanyl-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-8(6-11)7-13-10-5-3-2-4-9(10)12/h2-5,8H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJKBHPVLSGOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=CC=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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